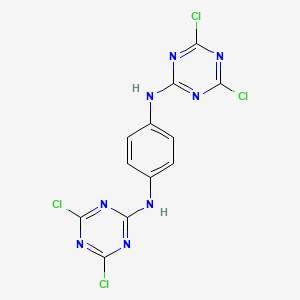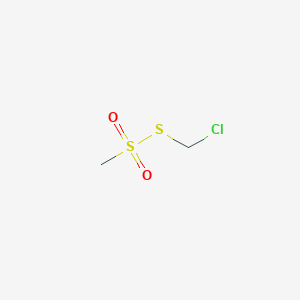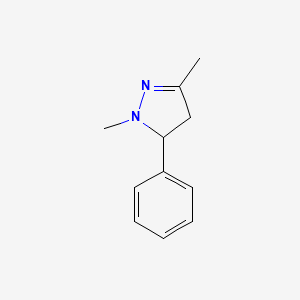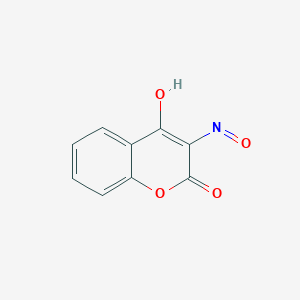
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a benzene-1,4-diamine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
The synthesis of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of cyanuric chloride with benzene-1,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is stirred at a specific temperature for a defined period to ensure complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols. Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .
Comparaison Avec Des Composés Similaires
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives and is known for its reactivity with nucleophiles.
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: This compound is used in tanning and leather processing and has similar reactivity patterns.
4,4’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2’-disulphonic acid: This compound is used as a UV absorber and has applications in the textile industry.
Propriétés
Numéro CAS |
13734-13-9 |
|---|---|
Formule moléculaire |
C12H6Cl4N8 |
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
1-N,4-N-bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H6Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-1-2-6(4-3-5)18-12-23-9(15)20-10(16)24-12/h1-4H,(H,17,19,21,22)(H,18,20,23,24) |
Clé InChI |
RBRKCJCVPLSVEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)NC3=NC(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)


![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)

![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

